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Compound of Interest

Compound Name:
2-(4-

Chlorophenoxy)malondialdehyde

CAS No.: 849021-40-5

Cat. No.: B1364558 Get Quote

Technical Guide: 2-(4-
Chlorophenoxy)malondialdehyde
A Strategic C3 Synthon for Heterocyclic Drug Discovery

Executive Summary
2-(4-Chlorophenoxy)malondialdehyde (CAS: 849021-40-5) is a highly reactive 1,3-

dicarbonyl equivalent. Structurally, it consists of a malondialdehyde backbone substituted at the

C2 position with a 4-chlorophenoxy moiety. This specific substitution pattern is valuable in

medicinal chemistry for "scaffold hopping," allowing researchers to introduce a lipophilic,

metabolically robust 4-chlorophenoxy group into the 4-position of pyrazoles or the 5-position of

pyrimidines.

This guide outlines the physicochemical profile, the Vilsmeier-Haack synthetic route, and the

divergent reactivity of this compound in heterocyclic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]
The molecule exists in equilibrium between its dialdehyde and enol forms, with the enol form

typically predominating in the solid state due to intramolecular hydrogen bonding.
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Property Data

CAS Number 849021-40-5

IUPAC Name 2-(4-Chlorophenoxy)propanedial

Molecular Formula C₉H₇ClO₃

Molecular Weight 198.60 g/mol

Appearance Brown to tan solid

Melting Point 116–118 °C

Solubility
Soluble in DMSO, DMF, MeOH; sparingly

soluble in water

Stability
Stable under ambient conditions; hygroscopic.

Store under inert gas.

Synthetic Pathway: The Arnold-Vilsmeier Route
The most robust synthesis of 2-substituted malondialdehydes involves the Arnold-Vilsmeier

formylation of the corresponding acetic acid derivative. This reaction utilizes the "Vilsmeier

reagent" (generated in situ from POCl₃ and DMF) to effect a double formylation followed by

decarboxylation.

Reaction Mechanism[4][5]
Activation: 4-Chlorophenoxyacetic acid is converted to its acid chloride or mixed anhydride

by POCl₃.

Formylation & Decarboxylation: The activated methylene group undergoes electrophilic

attack by the Vilsmeier reagent (chloromethyliminium salt). A sequence of addition-

elimination and decarboxylation results in a vinamidinium salt intermediate.

Hydrolysis: The vinamidinium salt is hydrolyzed under basic conditions to yield the free

malondialdehyde.

Experimental Protocol (Standardized)
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Reagents: 4-Chlorophenoxyacetic acid (1.0 eq), POCl₃ (2.5–3.0 eq), DMF (excess, as

solvent/reagent).

Step 1: Cool DMF to 0°C. Add POCl₃ dropwise to generate the Vilsmeier reagent.

Step 2: Add 4-Chlorophenoxyacetic acid. Heat the mixture to 70–80°C for 4–6 hours.

(Evolution of CO₂ gas will be observed).

Step 3: Quench the reaction mixture into crushed ice.

Step 4: Neutralize with aqueous NaOH or NaOAc to pH 5–6. The vinamidinium intermediate

hydrolyzes, and the product precipitates.

Step 5: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Synthesis Workflow Diagram
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Caption: The Arnold-Vilsmeier synthesis pathway converting the acetic acid precursor to the

final malondialdehyde via a vinamidinium salt.

Reactivity Profile & Heterocyclic Synthesis
2-(4-Chlorophenoxy)malondialdehyde acts as a 1,3-dielectrophile. It condenses avidly with

dinucleophiles to form 5- or 6-membered aromatic heterocycles. The 4-chlorophenoxy group

remains intact, positioned strategically on the heteroaromatic ring.
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Synthesis of Pyrazoles
Reaction with hydrazines yields 4-substituted pyrazoles.

Reagents: Hydrazine hydrate (R=H) or Phenylhydrazine (R=Ph).

Conditions: Ethanol, reflux, catalytic acetic acid.

Product: 4-(4-chlorophenoxy)-1H-pyrazole.

Mechanism: Double condensation (Schiff base formation).

Synthesis of Pyrimidines
Reaction with amidines, guanidines, or ureas yields 5-substituted pyrimidines.

Reagents: Guanidine HCl (R=NH₂), Acetamidine (R=Me), or Urea (R=OH).

Conditions: Ethanol/NaOEt (basic conditions required to liberate the free base of the

amidine).

Product: 5-(4-chlorophenoxy)pyrimidine derivatives.

Divergent Synthesis Diagram
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Caption: Divergent synthesis showing the transformation of the core scaffold into pyrazoles and

pyrimidines.

Applications in Drug Discovery
The 4-chlorophenoxy moiety is a privileged substructure in medicinal chemistry. It is often used

to:

Enhance Lipophilicity: Improves membrane permeability.

Block Metabolism: The chlorine atom at the para-position blocks CYP450-mediated oxidation

of the phenyl ring.

Target Binding: Provides hydrophobic interactions within enzyme active sites (e.g., kinase

hydrophobic pockets).

Example Application:

Kinase Inhibitors: 5-substituted pyrimidines derived from this synthon mimic the ATP adenine

ring, with the phenoxy group extending into the solvent-accessible region or hydrophobic

back-pocket.

Handling and Stability
Storage: Store in a tightly sealed container at 2–8°C. The compound is air-sensitive over

long periods (oxidation to carboxylic acids) and hygroscopic.

Safety: Like many dialdehydes, it is a potential skin and eye irritant. Use standard PPE

(gloves, goggles, fume hood).

Purification: If the solid darkens upon storage, recrystallization from ethanol or sublimation is

recommended to restore purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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